molecular formula C19H18ClN3O5 B2547214 5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide CAS No. 921792-28-1

5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Cat. No.: B2547214
CAS No.: 921792-28-1
M. Wt: 403.82
InChI Key: YKKXCZXKCWDJIO-UHFFFAOYSA-N
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Description

5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with a chloro and nitro group, and a benzoxazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-nitrobenzoic acid and 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine. The key steps in the synthesis may involve:

    Formation of the Benzamide Core: This can be achieved through an amide coupling reaction between 5-chloro-2-nitrobenzoic acid and an amine derivative of the benzoxazepine.

    Substitution Reactions: Introduction of the chloro and nitro groups can be done through electrophilic aromatic substitution reactions.

    Cyclization: Formation of the benzoxazepine ring may involve cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The benzoxazepine moiety can be oxidized to introduce additional functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Reduction: Formation of 5-amino-2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide.

    Oxidation: Introduction of hydroxyl or carbonyl groups on the benzoxazepine ring.

    Substitution: Formation of derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of the benzoxazepine moiety is particularly interesting due to its known pharmacological properties.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzoxazepine moiety could bind to specific protein targets, altering their function.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-nitrobenzoic acid: Shares the chloro and nitro substituents but lacks the benzoxazepine moiety.

    3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine: Contains the benzoxazepine ring but lacks the benzamide core.

    N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide: Similar structure but without the chloro and nitro groups.

Uniqueness

The uniqueness of 5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide lies in its combination of functional groups and the benzoxazepine moiety. This combination provides a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

5-chloro-2-nitro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5/c1-19(2)10-28-16-9-12(5-7-15(16)22(3)18(19)25)21-17(24)13-8-11(20)4-6-14(13)23(26)27/h4-9H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKXCZXKCWDJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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